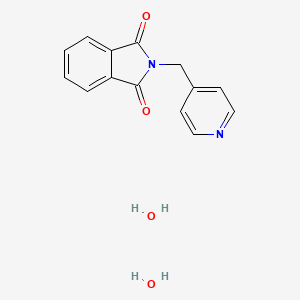

2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole -1,3-dione dihydrate

Description

2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrate is a heterocyclic organic compound featuring an isoindole-1,3-dione core substituted with a pyridin-4-ylmethyl group and crystallized as a dihydrate. The isoindole-dione moiety is structurally analogous to phthalimide, a well-studied scaffold in medicinal and materials chemistry. The pyridinyl substituent introduces aromatic nitrogen, which may enhance solubility in polar solvents and influence electronic properties. The dihydrate form suggests crystalline stability mediated by hydrogen-bonding interactions with water molecules, a feature critical for pharmaceutical or coordination chemistry applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(pyridin-4-ylmethyl)isoindole-1,3-dione;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2.2H2O/c17-13-11-3-1-2-4-12(11)14(18)16(13)9-10-5-7-15-8-6-10;;/h1-8H,9H2;2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRHJGJJIKQNOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=NC=C3.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole -1,3-dione dihydrate typically involves the reaction of 4-pyridinemethanol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:

Reactants: 4-pyridinemethanol and phthalic anhydride.

p-toluenesulfonic acid.Conditions: Heating under reflux.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole -1,3-dione dihydrate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole -1,3-dione dihydrate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole -1,3-dione dihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural, synthetic, and functional aspects of 2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrate with analogous compounds derived from the evidence.

Key Observations

Core Structure Variations: The target compound shares the isoindole-1,3-dione core with MGK 264 and the epoxide derivative , but differs from the pyrrolopyridine-dione analogs .

Substituent Effects :

- The pyridin-4-ylmethyl group in the target compound contrasts with phenylmethyl (in ), epoxide (in ), and alkyl chains (in ). Pyridinyl groups may improve aqueous solubility compared to phenyl or alkyl substituents, which are more lipophilic. For example, MGK 264’s 2-ethylhexyl chain enhances lipid compatibility, making it suitable as a pesticide synergist .

Synthesis Methods :

- The epoxide-substituted isoindole-dione is synthesized via a base-mediated reaction of phthalimide with epichlorohydrin, suggesting the target compound could be prepared through analogous alkylation strategies using pyridinylmethyl halides. However, piperazinyl derivatives likely require more complex multi-step functionalization.

Hydration States :

- The dihydrate form of the target compound parallels the crystal structure of N,N′-bis(pyridin-4-ylmethyl)cyclohexane-diammonium dichloride dihydrate , where water molecules stabilize the lattice via hydrogen bonding. This contrasts with anhydrous forms like MGK 264, where hydrophobicity dominates .

Thermal and Functional Properties :

- While explicit thermal data for the target compound are lacking, highlights that substituents like methoxy vs. ethoxy groups influence thermal stability in pyrrolopyridine-diones . By analogy, the pyridinyl group in the target may confer moderate thermal stability due to its rigid aromatic structure.

Biological Activity

The compound “2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrate,” also known as a derivative of isoindole, is of significant interest in medicinal chemistry due to its potential biological activities. Isoindoles are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article explores the biological activity of this compound by examining its structure, related compounds, and available research findings.

Molecular Formula and Structure

- Molecular Formula : C15H12N2O3

- Molecular Weight : 268.27 g/mol

The structure features a pyridine ring attached to an isoindole core, which is crucial for its biological activity. The presence of functional groups such as carbonyls and amines contributes to its reactivity and interaction with biological targets.

Table 1: Comparison of Isoindole Derivatives

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole-1,3-dione dihydrate | C15H12N2O3 | Anticancer, Antimicrobial |

| 3-Oxo-2-pyridin-4-ylmethyl-2,3-dihydro-1H-isoindole-4-carboxylic acid | C15H12N2O3 | Anti-inflammatory |

| 3-Oxo-N-(pyridin-4-yl)methyl isoindole derivatives | C14H12N2O3 | Anticancer |

Anticancer Activity

Research indicates that isoindole derivatives exhibit promising anticancer properties. For instance, compounds similar to “2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole” have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Studies have reported that these compounds can modulate signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

Isoindoles also demonstrate antimicrobial properties. Preliminary studies suggest that the compound can inhibit the growth of certain bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Some derivatives have been explored for their anti-inflammatory effects. Research has shown that they can reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study investigating the anticancer effects of isoindole derivatives found that a compound structurally similar to “2-(Pyridin-4-ylmethyl)-2,3-dihydro-1H-isoindole” effectively induced apoptosis in human breast cancer cells (MCF7). The compound was shown to activate caspase pathways and downregulate Bcl-2 expression.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, a derivative of the isoindole class was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibitory effects on Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagent | Temperature (°C) | Duration (h) | Yield (%) |

|---|---|---|---|---|

| Cyclization | NaHCO₃ | 90 | 12 | 72–85 |

| Reduction | NaBH₄ | 25 | 2 | 89–93 |

Basic Research Question: How is the structural integrity of this compound validated post-synthesis?

Answer:

Analytical methods include:

- NMR spectroscopy : Confirms pyridine ring protons (δ 8.5–9.0 ppm) and isoindole-dione carbonyl signals (δ 165–170 ppm) .

- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 287.12) verify the molecular formula .

- X-ray crystallography : Resolves dihydrate crystal lattice stability via O–H∙∙∙O hydrogen bonds .

Basic Research Question: What common reactivity patterns are observed for pyridyl-isoindole-dione derivatives?

Answer:

- Oxidation : Potassium permanganate converts the pyridylmethyl group to a carboxylic acid derivative at pH 7–9 .

- Reduction : Sodium borohydride selectively reduces the isoindole-dione carbonyl to a hydroxylamine intermediate .

- Nucleophilic substitution : Chlorinated analogs undergo SNAr reactions at the pyridine ring under basic conditions (e.g., K₂CO₃ in DMF) .

Advanced Research Question: How can researchers resolve contradictory data in reaction yields when scaling up synthesis?

Answer:

Contradictions arise from inhomogeneous mixing or heat transfer inefficiencies at larger scales. Mitigation strategies:

- Design of Experiments (DoE) : Use fractional factorial designs to identify critical variables (e.g., agitation rate vs. temperature) .

- In-line monitoring : Real-time FTIR tracks intermediate formation, enabling dynamic adjustments .

- Statistical analysis : Multivariate regression models quantify parameter interactions (e.g., pH × solvent polarity) .

Advanced Research Question: What advanced methodologies integrate computational modeling to predict reaction pathways for this compound?

Answer:

- Quantum mechanical (QM) calculations : Simulate transition states for isoindole-dione cyclization (e.g., B3LYP/6-31G* level) to predict activation energies .

- Machine learning (ML) : Train models on historical reaction datasets to recommend optimal solvent/reagent combinations .

- Reaction flux analysis : Identify rate-limiting steps using kinetic Monte Carlo simulations .

Advanced Research Question: How can researchers elucidate the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

- Surface plasmon resonance (SPR) : Measures binding affinity (KD) to targets like kinases or GPCRs .

- Molecular docking : Pyridylmethyl groups show π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2) .

- Isothermal titration calorimetry (ITC) : Quantifies enthalpy changes during ligand-receptor binding .

Advanced Research Question: What experimental approaches assess the impact of the dihydrate form on stability and bioavailability?

Answer:

- Thermogravimetric analysis (TGA) : Determines dehydration kinetics at 25–150°C .

- Solubility assays : Compare hydrate vs. anhydrous forms in PBS (pH 7.4) .

- Powder X-ray diffraction (PXRD) : Monitors crystalline phase transitions under humidity-controlled conditions .

Advanced Research Question: How can green chemistry principles be applied to improve the sustainability of its synthesis?

Answer:

- Solvent substitution : Replace DMF with cyclopentyl methyl ether (CPME), reducing toxicity .

- Catalytic recycling : Immobilize Pd catalysts on mesoporous silica for Heck coupling steps .

- Waste minimization : Use membrane separation technologies to recover unreacted pyridine derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.